2-Anilino-4-(2-aminoethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)-N-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-7-6-10-8-15-11(14-10)13-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLIBPVYYKEUBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structural Optimization Studies of 2 Anilino 4 2 Aminoethyl Thiazole Analogues
Systematic Investigation of Anilino Substituents on Biological Efficacy
The anilino moiety at the 2-position of the thiazole (B1198619) ring plays a crucial role in the biological activity of these compounds. Researchers have extensively studied the impact of various substituents on the phenyl ring to understand their electronic and steric effects, as well as the influence of their position on the ring.
Electronic and Steric Effects of Phenyl Ring Modifications
The nature and position of substituents on the anilino phenyl ring significantly modulate the biological activity of 2-anilinothiazole derivatives. Both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on their position on the benzene (B151609) ring. nih.gov For instance, in a series of 2-anilino triazolopyrimidines, a class of compounds sharing structural similarities with the target scaffold, a para-methyl substitution on the phenyl ring resulted in potent antiproliferative effects. nih.gov This suggests that a certain degree of lipophilicity and specific steric bulk at the para position can be advantageous.
Further studies on related heterocyclic systems have shown that the introduction of hydrophobic regions can sometimes be unfavorable. nih.gov Conversely, the presence of electron-withdrawing groups like nitro (NO2) and electron-donating groups like methoxy (B1213986) (OMe) in the para position of the benzene ring at the thiazole moiety has been found to be beneficial for the activity of some 2,4-disubstituted thiazole derivatives. nih.gov
The following table summarizes the effects of various anilino substituents on the biological activity of related heterocyclic compounds.
| Substituent | Position | Effect on Activity | Reference |
| Methyl | para | Potent antiproliferative effects | nih.gov |
| Nitro (NO2) | para | Beneficial for activity | nih.gov |
| Methoxy (OMe) | para | Beneficial for activity | nih.gov |
| p-toluidino | para | Potent inhibitor of tubulin polymerization | nih.gov |
| p-ethylanilino | para | Significant antiproliferative activity | nih.gov |
| 3',4'-dimethylanilino | Significant antiproliferative activity | nih.gov |
Positional Isomerism and Pharmacological Impact
The position of substituents on the anilino ring is a critical determinant of pharmacological activity. nih.gov Studies on related heterocyclic compounds, such as thiazole inhibitors of α-glucosidase, have demonstrated that positional isomerism can significantly modulate selectivity, enzyme binding, and inhibitory potency. nih.gov For example, in a series of benzylidene-hydrazinyl-thiazole inhibitors, 4-methyl derivatives showed more selectivity toward the target enzyme than their 3-methyl counterparts due to stronger molecular interactions. nih.gov
Conformational and Stereochemical Aspects of the 4-(2-Aminoethyl) Moiety
The side chain at the 4-position of the thiazole ring, specifically the 4-(2-aminoethyl) moiety, is another critical component influencing the biological profile of these analogues. Its length, branching, and the possibility of replacing it with bioisosteric equivalents have been explored to optimize activity.
Influence of Chain Length and Branching
While specific data on the influence of chain length and branching of the 4-(2-aminoethyl) moiety in 2-anilinothiazoles is not extensively available in the provided search results, general principles of medicinal chemistry suggest that these factors are crucial for optimal interaction with a biological target. The length of the aminoethyl chain can affect the molecule's ability to reach and bind to specific pockets within a receptor or enzyme. Branching on the chain can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the binding site. In the optimization of 2-anilino quinazolines as antimalarial agents, it was found that the substitution at the 4-position was not critical for modulating antimalarial activity, suggesting this part of the molecule might be oriented towards the solvent space rather than being directly involved in binding. acs.org
Bioisosteric Replacements within the Side Chain
Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of the 4-(2-aminoethyl) side chain, replacing it with other functional groups of similar size, shape, and electronic properties can lead to improved analogues. For instance, in the development of type I MetAP inhibitors, a simple bioisosteric replacement of a pyridine-2-carboxylic acid thiazol-2-ylamide with a thiazole-4-carboxylic acid thiazol-2-ylamide led to compounds with different activity and selectivity profiles. nih.gov This demonstrates that even subtle changes in the heterocyclic core connected to the side chain can have a significant impact.
Modulations of the Thiazole Ring System and their Activity Implications
Furthermore, the conformational properties of the thiazole ring and its influence on adjacent amino acid residues have been studied. nih.govnih.gov These studies reveal that the thiazole ring can stabilize specific conformations, which can be crucial for biological activity. nih.govnih.gov The synthesis of various 2-aminothiazole (B372263) derivatives with substitutions at different positions underscores the importance of the thiazole core as a platform for generating chemical diversity and optimizing biological function. mdpi.comresearchgate.net
Sensitivity of Substitutions at C-4
The C-4 position of the thiazole ring in 2-anilino-4-(2-aminoethyl)thiazole and its analogues is a critical point for molecular interaction and has been shown to be sensitive to various substitutions. The nature of the substituent at this position can significantly modulate the biological activity of the compound.
Research into the SAR of 2-aminothiazole derivatives has revealed that the introduction of certain substituents at the C-4 position can be detrimental to their activity. For instance, the incorporation of a methyl group at the C-4 position has been shown to decrease the potency of some 2-aminothiazole analogues. nih.gov Similarly, introducing a larger phenyl group at the C-4 position of the thiazole ring has been observed to have a comparable negative effect on potency. nih.gov
Conversely, other substitutions have been identified as favorable. In a series of compounds developed as 5-lipoxygenase (5-LOX) inhibitors, a p-fluoro substituted aryl group at the C-4 position resulted in a potent compound with an IC₅₀ of approximately 10 μM. rsc.org This highlights that while simple alkyl or unsubstituted aryl groups may decrease activity, specifically substituted aryl moieties can be well-tolerated and even enhance the desired biological effect.
In the context of antimalarial quinazoline (B50416) derivatives, which share a similar substitution pattern, the 4-position was identified as a site that could be modified to improve physicochemical properties without negatively impacting activity. Analogues with 4-benzylamino groups were well-tolerated compared to their furfuryl counterparts. acs.org This suggests that the C-4 substituent can be a key site for attaching functionalities to enhance properties like solubility. acs.org
Table 1: Effect of C-4 Substitutions on the Activity of 2-Aminothiazole Analogues
| Parent Scaffold | C-4 Substituent | Observed Effect on Potency | Reference |
|---|---|---|---|
| 2-Aminothiazole | Methyl | Decreased potency (IC₅₀ > 10 μmol/L) | nih.gov |
| 2-Aminothiazole | Phenyl | Similar substituent effect to methyl (decreased potency) | nih.gov |
| 2-Amino-4-aryl thiazole | p-Fluoro-phenyl | Potent inhibition (IC₅₀ ~10 μM) | rsc.org |
Contribution of C-5 Substituents to Activity Profiles
The C-5 position of the thiazole ring also plays a significant role in defining the activity profile of 2-anilinothiazole analogues. Modifications at this site have been shown to influence the potency and selectivity of these compounds across different therapeutic targets.
In anticancer research, SAR studies indicated that small, non-lipophilic substituents at the C-5 position are generally preferred. The introduction of a methyl group at the C-5 position, similar to the C-4 position, led to a decrease in cytotoxic potency. nih.gov However, substituting the methyl group with a bromine atom at the C-5 position resulted in compounds with moderate activity, showing IC₅₀ values in the range of 6.61 to 9.34 μM. nih.gov This suggests that the electronic properties and size of the substituent at C-5 are critical determinants of activity.
Furthermore, the development of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, based on the structure of the kinase inhibitor dasatinib, has underscored the importance of the C-5 position. These studies revealed that a carboxanilide side chain at the fifth position of the thiazole ring was significant for achieving cytostatic effects on human chronic myeloid leukemia cells. nih.gov
Table 2: Impact of C-5 Substitutions on the Activity of 2-Aminothiazole Analogues
| Parent Scaffold | C-5 Substituent | Observed Effect on Potency/Activity | Reference |
|---|---|---|---|
| 2-Aminothiazole | Methyl | Decreased potency (IC₅₀ > 10 μmol/L) | nih.gov |
| 2-Aminothiazole | Bromo | Moderate activity (IC₅₀ = 6.61 to 9.34 μM) | nih.gov |
Principles of Rational Design for Potency and Selectivity Enhancement
The rational design of 2-anilinothiazole analogues leverages SAR data to create compounds with improved potency and selectivity for their intended biological targets. A key challenge in kinase inhibitor development, for example, is achieving target specificity, as the ATP-binding site is conserved across many kinases. nih.govresearchgate.net
One successful strategy involves bioisosteric replacement. In the development of CDK2 inhibitors, the thiazole moiety of a lead compound was replaced by a pyrazole (B372694) group. This modification led to derivatives with potent CDK2-cyclin E inhibition and submicromolar antiproliferative activity against various cancer cell lines. nih.gov
Another principle is the strategic introduction of substituents to exploit specific interactions within the target's binding pocket. The design of novel HIV-1 reverse transcriptase inhibitors incorporated aromatic rings on the thiazole scaffold to facilitate hydrophobic π-π interactions with key amino acid residues like Tyr181, Tyr188, and Trp229, thereby enhancing inhibitory activity. mdpi.com
Furthermore, designing inhibitors that target less conserved regions, such as the substrate-binding site rather than the ATP-binding site, can significantly improve selectivity. researchgate.net For adenosine (B11128) receptor agonists, it was found that the 5'-uronamide moiety required at least one hydrogen atom, likely to act as a hydrogen bond donor within the binding site. Bulky substituents on this part of the molecule reduced binding affinity but, in some cases, led to the development of partial agonists or antagonists by reducing efficacy while maintaining moderate affinity. elsevierpure.com This demonstrates a nuanced approach to modulating activity through rational design.
Finally, the electronic properties of substituents on the anilino portion of the molecule also play a critical role. In a series of tubulin polymerization inhibitors, the introduction of a weak electron-releasing p-methyl group on the anilino phenyl ring enhanced biological activity, whereas an electron-withdrawing fluorine atom was detrimental compared to the unsubstituted analogue. mdpi.com This highlights the importance of fine-tuning electronic properties to maximize potency.
Molecular Mechanisms of Action and Biological Target Identification
Elucidation of Specific Protein and Enzyme Interactions
Derivatives of the 2-anilinothiazole class have been identified as potent inhibitors of several key enzymes and proteins that are critical for cellular function and pathology. These interactions are central to their biological effects.
Valosin-Containing Protein (VCP/p97): Research has successfully identified 2-anilino-4-aryl-1,3-thiazoles as potent, drug-like inhibitors of Valosin-Containing Protein (VCP). psu.edupsu.edu VCP, a member of the AAA ATPase family, plays a crucial role in the degradation of misfolded proteins via the ubiquitin pathway and is involved in anti-apoptotic functions. psu.eduebi.ac.uknih.gov The identified anilinothiazole compounds demonstrate inhibitory potency in the low nanomolar range and show clear structure-activity relationship (SAR) trends, marking them as a significant development towards a novel small-molecule VCP inhibitor for therapeutic applications. psu.eduebi.ac.uk
5-Lipoxygenase (5-LO): The aminothiazole scaffold is a key feature in a novel class of 5-Lipoxygenase (5-LO) inhibitors. nih.gov 5-LO is an enzyme implicated in the pathogenesis of inflammatory diseases. nih.gov Mechanistic studies have characterized the molecular mode of action for these compounds, with certain derivatives showing high potency in physiologically relevant assays. nih.gov For instance, some unsubstituted aminophenol-thiazole compounds were found to bind covalently to cysteine residues on the human 5-LO enzyme. nih.gov Furthermore, compounds like 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride have been shown to inhibit 5-lipoxygenase at micromolar concentrations. nih.gov
Inducible Nitric Oxide Synthase (iNOS): The aminothiazole ring has been explored as a structural component in the design of inhibitors for nitric oxide synthases (NOS). researchgate.net Nitric oxide, produced by iNOS in high concentrations during chronic inflammation, can contribute to tissue damage. plos.org In studies where the 2-aminopyridine (B139424) group of a known neuronal NOS (nNOS) inhibitor was replaced with a 2-aminothiazole (B372263) ring, the resulting compound was found to be less potent. researchgate.net This suggests that while the thiazole (B1198619) ring can be incorporated into NOS inhibitors, its interaction within the enzyme's active site may differ significantly from other heterocyclic systems. researchgate.net Aminoguanidine is a known competitive inhibitor of iNOS. plos.org
Table 1: Inhibitory Activity of Anilino-Thiazole Derivatives against Key Enzymes
| Compound Class | Target Enzyme | Potency | Reference |
|---|---|---|---|
| 2-Anilino-4-aryl-1,3-thiazoles | Valosin-Containing Protein (VCP) | Low Nanomolar IC50 | psu.eduebi.ac.uk |
| Aminothiazole derivatives | 5-Lipoxygenase (5-LO) | Micromolar concentrations | nih.govnih.gov |
A significant mechanism of action for certain anilinothiazole derivatives is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for mitosis, making them a key target for anticancer agents. nih.gov A novel series of 2-anilino-4-amino-5-aroylthiazoles has been synthesized and identified as a new class of tubulin polymerization inhibitors. nih.gov These compounds interfere with microtubule dynamics by binding to the colchicine (B1669291) site on tubulin. nih.gov This activity is shared by other related heterocyclic structures, such as 2-anilino triazolopyrimidines, which also potently inhibit tubulin polymerization and compete for the colchicine binding site. mdpi.comnih.gov For example, certain substituted 4-anilino-2-arylpyrimidines have been shown to inhibit tubulin polymerization with an IC50 value of 0.5 µM. nih.gov
Table 2: Tubulin Polymerization Inhibition by Related Compounds
| Compound | Tubulin Polymerization IC50 | Reference |
|---|---|---|
| Compound 2f (a 4-anilino-2-arylpyrimidine) | 0.5 µM | nih.gov |
Note: This table presents data for structurally related compounds to illustrate the tubulin inhibition mechanism associated with the anilino-heterocycle motif.
Cellular and Subcellular Modulatory Effects
The inhibition of key enzymes and proteins by anilinothiazole compounds translates into profound effects on cellular processes, including cell cycle progression and survival pathways.
A direct consequence of inhibiting tubulin polymerization is the disruption of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov Studies on HeLa cells exposed to 2-anilino-4-amino-5-aroylthiazole derivatives confirmed that these compounds cause a significant accumulation of cells in the G2/M phase. nih.gov This effect is a hallmark of microtubule-targeting agents. nih.gov Similarly, related 2-anilino triazolopyrimidines have also been shown to block treated cancer cells in the G2/M phase of the cell cycle. nih.gov This arrest at a critical cell cycle checkpoint prevents cell division and can ultimately trigger cell death pathways. nih.govresearchgate.net
Prolonged cell cycle arrest at the G2/M phase often leads to the induction of apoptosis, or programmed cell death. mdpi.commdpi.com For the 2-anilino-4-amino-5-aroylthiazole series, exposure of tumor cells to these compounds not only arrested the cell cycle but also effectively induced apoptosis. nih.gov This pro-apoptotic activity is a critical component of their anticancer potential. Further studies on related structures, including 4-anilino-2-arylpyrimidines and 2-anilino triazolopyrimidines, have also confirmed their ability to induce apoptosis following cell cycle arrest. nih.govnih.gov The apoptotic process is often confirmed by observing mitochondrial depolarization and the activation of key proteins like caspases. nih.gov
Ligand-Target Binding Studies and Interaction Hotspots
Understanding the precise interactions between a ligand and its biological target is crucial for rational drug design. For the anilinothiazole class and its relatives, binding studies have identified key interaction hotspots.
Tubulin Colchicine Site: Molecular modeling and binding assays have provided insights into how these compounds interact with tubulin. For the related 2-anilino triazolopyrimidines, the trimethoxyphenyl ring, a common feature in many colchicine site inhibitors, establishes critical contact points. mdpi.com Docking studies propose that these compounds occupy the colchicine site, with interactions involving key residues such as βCys241, βLys254, βLeu255, and αAla180, which stabilize the compound-protein complex. mdpi.com The inhibition of colchicine binding to tubulin has been experimentally confirmed, with some compounds achieving strong inhibition. mdpi.comnih.gov
Valosin-Containing Protein (VCP): For the 2-anilino-4-aryl-1,3-thiazole inhibitors of VCP, the demonstration of clear SAR trends indicates that specific structural features govern the binding and inhibition of the enzyme. psu.edunih.gov While the precise amino acid hotspots were not detailed in the initial reports, the low nanomolar potency suggests a well-defined and high-affinity binding interaction. psu.eduebi.ac.uk
5-Lipoxygenase (5-LO): Mechanistic studies of aminothiazole-based 5-LO inhibitors revealed a unique mode of action. Unsubstituted aminophenol derivatives were found to form covalent bonds with specific cysteine residues, C159 and C418, on the human 5-LO enzyme, indicating these residues as critical interaction hotspots for that particular subclass of inhibitors. nih.gov
Computational Chemistry and Theoretical Investigations in 2 Anilinothiazole Research
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic properties and reactivity of 2-anilinothiazole compounds. These methods provide a detailed understanding of the molecular structure and its influence on chemical behavior.
Density Functional Theory (DFT) has been widely employed to investigate the geometries and electronic properties of 2-anilinothiazole derivatives. researchgate.net DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G**), are utilized to determine optimized molecular structures and explore electronic characteristics. researchgate.netajol.info Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netresearchgate.net For instance, studies on substituted 2-anilinothiazoles have shown that modifications to the aniline (B41778) ring have a discernible effect on these frontier orbital energies. researchgate.net
Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP), which maps the electron density surface to identify electron-rich and electron-poor regions of a molecule. researchgate.net This information is crucial for understanding intermolecular interactions, particularly in the context of drug-receptor binding. The distribution of Mulliken atomic charges, another output of DFT calculations, provides further insight into the reactive sites within the molecule. researchgate.net These computational approaches have been instrumental in characterizing the structural, energetic, and electronic properties of various heterocyclic compounds, including those with a thiazole (B1198619) core. researchgate.net
| Parameter | Significance in 2-Anilinothiazole Research | Computational Method |
| HOMO Energy | Indicates the electron-donating ability of the molecule. | DFT/B3LYP |
| LUMO Energy | Indicates the electron-accepting ability of the molecule. | DFT/B3LYP |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the compound. | DFT/B3LYP |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack, crucial for predicting intermolecular interactions. | DFT |
| Mulliken Atomic Charges | Quantifies the charge distribution among atoms, highlighting reactive centers. | DFT |
This table provides a summary of key parameters calculated using Density Functional Theory (DFT) and their importance in understanding the properties of 2-anilinothiazole derivatives.
Quantum chemical calculations, particularly DFT, are also powerful tools for predicting the spectroscopic properties of 2-anilinothiazole derivatives. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and vibrational assignments. researchgate.netnih.gov For example, DFT calculations have been used to study the vibrational spectra of related heterocyclic compounds, showing good agreement with experimental findings. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) shielding constants can be computed to predict chemical shifts, aiding in the structural elucidation of newly synthesized compounds. nih.gov The ability to accurately predict spectroscopic data is invaluable for validating experimental results and providing a deeper understanding of the molecular structure. researchgate.netnih.gov
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in modern drug discovery, enabling the prediction of how a ligand, such as a 2-anilinothiazole derivative, will interact with a biological target.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov In the context of 2-anilinothiazole research, docking studies have been instrumental in understanding how these compounds interact with various protein targets, such as kinases and other enzymes implicated in disease. nih.govnih.govnih.gov The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. jocpr.com For instance, derivatives of 2-anilinothiazole have been docked into the active sites of proteins like cyclin-dependent kinases (CDKs) and tubulin to elucidate their inhibitory mechanisms. nih.govnih.govscielo.org.mx These simulations provide a static model of the ligand-protein complex, offering a snapshot of the binding mode.
A primary goal of molecular docking is to identify the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.govnih.gov Docking studies on 2-anilinothiazole derivatives have successfully identified key amino acid residues within the binding pockets of their target proteins that are crucial for binding. nih.gov For example, in the case of CDK inhibitors, specific hydrogen bonds between the thiazole moiety and backbone atoms of the kinase are often predicted. nih.gov The identification of these key interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
| Interaction Type | Description | Example in 2-Anilinothiazole Research |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Formation of hydrogen bonds between the 2-anilino-4-aryl-1,3-thiazole scaffold and amino acid residues in the active site of Valosin-containing protein (VCP/p97). nih.gov |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Interactions between the aryl substituents of the thiazole ring and nonpolar pockets within the target protein. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions contributing to the overall binding affinity of the ligand. nih.gov |
| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. | Interactions between charged groups on the ligand and oppositely charged residues in the protein's active site. |
This table outlines the common types of binding interactions identified through molecular docking simulations of 2-anilinothiazole derivatives with their protein targets.
Molecular Dynamics Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.govnih.gov MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.govscielo.org.mx By simulating the movements of atoms and molecules over a specific period, researchers can observe how the ligand and protein adapt to each other and confirm the stability of the predicted binding mode from docking studies. nih.gov For 2-anilinothiazole derivatives, MD simulations have been employed to validate docking results and to ensure that the identified binding interactions are maintained throughout the simulation, indicating a stable complex. nih.govnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored during the simulation to assess the stability of the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 2-anilinothiazole derivatives, QSAR studies are crucial for identifying the key molecular features that influence their therapeutic effects, thereby guiding the synthesis of new, more potent analogues.
The development of a QSAR model begins with a dataset of 2-anilinothiazole derivatives with experimentally determined biological activities, such as inhibitory concentrations (IC50). jocpr.com These activity values are typically converted to a logarithmic scale (pIC50) to linearize the data. jocpr.com The three-dimensional structures of the molecules are optimized using quantum chemical methods like Density Functional Theory (DFT) to ensure they are in a low-energy conformational state. jocpr.com From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including:
Topological descriptors: Describing the atomic connectivity and shape of the molecule.
Electronic descriptors: Pertaining to the distribution of charges and electronic properties.
Spatial descriptors: Relating to the 3D arrangement of atoms.
Researchers utilize statistical methods, such as the Genetic Function Algorithm (GFA), to select the most relevant descriptors and build a predictive model. jocpr.com For instance, a study on 2-aminothiazole (B372263) derivatives as potential anticancer agents identified a three-descriptor model where Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), and the relative polar surface area (RPSA) were found to significantly influence inhibitory activity. nih.gov
The validity and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. scielo.org.mx Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's robustness. jocpr.comnih.gov A high R² value (close to 1.0) indicates that the model explains a large proportion of the variance in the biological activity. A reliable QSAR model should have a Q² value greater than 0.5 and an R² value greater than 0.6. scielo.org.mx Studies on 2-aminothiazole derivatives have successfully generated statistically significant QSAR models for various therapeutic targets, including anti-tuberculosis and anticancer activities. jocpr.comnih.gov These models provide valuable frameworks for designing new lead compounds with enhanced efficacy. jocpr.com
| Biological Activity | Model Type | R² (Determination) | Q² (Cross-Validation) | R²ext (External Validation) | Reference |
|---|---|---|---|---|---|
| Anti-Tuberculosis | 2D-QSAR (GFA) | 0.9452 | 0.9203 | 0.6864 | jocpr.com |
| Anticancer (Hec1/Nek2 Inhibition) | 3-Descriptor QSAR | 0.8436 | 0.7965 (Q²LOO) | 0.6308 | nih.gov |
| Antimicrobial (G+) | 2D-QSAR | 0.9521 | 0.8619 | Not Reported | researchgate.net |
| Tubulin Inhibition | 3D-QSAR (CoMFA/CoMSIA) | >0.60 | >0.50 | Not Reported | scielo.org.mx |
Predictive Models for Absorption, Distribution, and Metabolism (ADMET)
In modern drug discovery, it is essential to evaluate the pharmacokinetic properties of a potential drug candidate early in the development process. Poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are a major cause of late-stage clinical trial failures. In-silico predictive models for ADMET offer a rapid and cost-effective way to screen libraries of compounds, such as 2-anilinothiazole derivatives, and prioritize those with favorable drug-like profiles.
Computational tools and software are used to calculate a range of physicochemical and pharmacokinetic parameters based on the molecular structure. These predictions help researchers assess whether a compound is likely to be well-absorbed by the body, distribute to the target tissues, be metabolized at an appropriate rate, and be excreted without causing significant toxicity.
In studies involving newly designed 2-aminothiazole derivatives, ADMET prediction is a standard step following the initial design and docking simulations. nih.govnih.gov For example, in the development of potential Aurora kinase inhibitors, newly designed compounds were subjected to ADMET analysis, and a lead compound was identified that exhibited excellent ADMET properties. nih.govnih.gov These analyses help to filter out molecules that may have issues such as poor oral bioavailability or potential toxicity, saving considerable time and resources.
| Parameter Category | Specific Parameter | Relevance in Drug Discovery |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Assesses the likelihood of a compound crossing into the central nervous system. |
| Plasma Protein Binding (PPB) | Determines the fraction of the drug bound to plasma proteins, affecting its availability. | |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions by assessing inhibition of key metabolic enzymes. |
| CYP Substrate Prediction | Identifies which CYP enzymes are likely to metabolize the compound. | |
| Excretion | Total Clearance | Estimates the rate at which the drug is removed from the body. |
| Toxicity | AMES Mutagenicity | Screens for potential to cause genetic mutations. |
| Hepatotoxicity | Predicts the risk of liver damage. |
Frontier Molecular Orbital (FMO) and Fukui Function Analyses
Frontier Molecular Orbital (FMO) theory is a powerful quantum chemical concept used to predict and explain the chemical reactivity of molecules. youtube.comwikipedia.org It focuses on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level relates to the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net FMO analysis has been effectively used to explain the metabolic activation of compounds structurally related to 2-anilinothiazoles. For instance, the bioactivation of 2-(4-aminophenyl)benzothiazoles by cytochrome P450 enzymes could be predicted by analyzing the HOMO distribution of the reactive nitrenium ion intermediate. rsc.org
ƒ+(r): Predicts sites for nucleophilic attack (where an electron is accepted into the LUMO).
ƒ-(r): Predicts sites for electrophilic attack (where an electron is donated from the HOMO).
ƒ0(r): Predicts sites for radical attack.
By calculating these indices for each atom in a 2-anilinothiazole derivative, researchers can determine which parts of the molecule, such as specific nitrogen or sulfur atoms, are the most likely to interact with a biological target. researchgate.net For example, a high Fukui(-) value on a heteroatom would suggest it is a probable site for donation to an electrophilic species within a receptor binding pocket. researchgate.net
| Parameter | Description | Chemical Interpretation |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor. |
| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity and lower stability. researchgate.net |
| Fukui Index | Calculation Basis | Predicts Site for... |
|---|---|---|
| ƒ+(r) | Electron addition (Anion) | Nucleophilic Attack |
| ƒ-(r) | Electron removal (Cation) | Electrophilic Attack |
| ƒ0(r) | Average of ƒ+(r) and ƒ-(r) | Radical Attack |
In Vitro Biological Activity Profiles of 2 Anilino 4 2 Aminoethyl Thiazole and Its Analogues
Anticancer and Antiproliferative Activity Assessment
The 2-aminothiazole (B372263) core is a key pharmacophore in medicinal chemistry, forming the backbone of clinically approved anticancer drugs like Dasatinib. nih.gov Consequently, numerous analogues have been synthesized and evaluated for their potential to inhibit cancer cell growth.
Derivatives of the 2-anilinothiazole and related scaffolds have demonstrated a broad spectrum of antiproliferative activity against various human cancer cell lines. For instance, a 2-anilino-4-amino-5-aroylthiazole compound, AS7128, was found to inhibit the viability of several lung cancer cells with IC₅₀ values ranging from 0.1 to 0.3 µmol/L. nih.gov Other studies have explored different substitutions on the thiazole (B1198619) ring, yielding compounds with potent cytotoxic effects.
Hybrid molecules incorporating the thiazole scaffold have also shown promise. A series of thiazole-amino acid hybrid derivatives exhibited moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing IC₅₀ values between 2.07 and 8.51 μM. rsc.org Similarly, novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were tested against MCF-7, HeLa, HepG2, and A549 cell lines. rsc.org One derivative, compound 7b, was particularly potent against MCF-7 and HeLa cells, with IC₅₀ values of 0.48 and 0.74 μM, respectively. rsc.org
The table below summarizes the cytotoxic activity of various analogues against a panel of cancer cell lines.
| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Source |
| 2-Anilino-4-amino-5-aroylthiazole (AS7128) | Lung Cancer Cells | 0.1 - 0.3 | nih.gov |
| 4β-(Thiazol-2-yl)amino-podophyllotoxin (46b) | A549 (Lung) | 0.16 | nih.gov |
| 4β-(Thiazol-2-yl)amino-podophyllotoxin (46b) | HepG2 (Liver) | 0.13 | nih.gov |
| 2-Amino-4-phenylthiazole derivative (10) | HT29 (Colon) | 2.01 | nih.gov |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl) acetamide (B32628) (27) | HeLa (Cervical) | 1.6 | nih.gov |
| Thiazole-amino acid hybrid | A549, HeLa, MCF-7 | 2.07 - 8.51 | rsc.org |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (7b) | MCF-7 (Breast) | 0.48 | rsc.org |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (7b) | HeLa (Cervical) | 0.74 | rsc.org |
| Thiazole-pyridine derivative (6d) | MCF-7 (Breast) | 10.5 | researchgate.net |
| Thiazole-pyridine derivative (6b) | MCF-7 (Breast) | 11.2 | researchgate.net |
A critical aspect of anticancer drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Several studies on 2-anilinothiazole analogues have included assessments of their effects on non-malignant cell lines.
The compound AS7128, a 2-anilino-4-amino-5-aroylthiazole derivative, showed a tenfold higher potency for cancer cells compared to normal cells, indicating a favorable selectivity profile. nih.gov In a study of 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins, two compounds demonstrated greater antitumor activity with less toxicity towards the normal human lung fibroblast cell line (WI-38). nih.gov Similarly, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid showed substantially lower cytotoxicity to the human hepatocyte cell line (LO2) compared to the cancer cell lines tested. rsc.org The evaluation of novel bis(2-aminoethyl)amine derivatives on normal keratinocyte (HaCaT) cell lines also contributes to understanding the selectivity of related structures. mdpi.com This differential effect is a promising indicator for the development of targeted therapies with potentially fewer side effects.
| Compound Class/Derivative | Normal Cell Line | Observation | Source |
| 2-Anilino-4-amino-5-aroylthiazole (AS7128) | Not specified | 10 times higher potency for cancer cells than normal cells. | nih.gov |
| 4β-(Thiazol-2-yl)amino-podophyllotoxins (46a, 46b) | WI-38 (Lung Fibroblast) | Less toxicity compared to cancer cells. | nih.gov |
| 2-Amino-4-aryl-pyrimidine of ursolic acid (7b) | LO2 (Hepatocyte) | Substantially lower cytotoxicity compared to cancer cells. | rsc.org |
| bis(2-aminoethyl)amine derivatives | HaCaT (Keratinocyte) | Used as a control for cytotoxicity comparison. | mdpi.com |
Antimicrobial Efficacy Investigations
The thiazole scaffold is also investigated for its potential in combating microbial infections. Analogues have been tested against a range of bacteria and fungi.
Analogues of 2-aminothiazole have shown varied efficacy against both Gram-positive and Gram-negative bacteria. In one study, piperazinyl derivatives of 2-aminothiazole were effective against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 4 and 8 μg/mL, respectively. mdpi.com A particularly active derivative with a free piperazine (B1678402) moiety displayed broad-spectrum activity, inhibiting S. aureus, E. coli, and Pseudomonas aeruginosa at low concentrations. mdpi.com
Another study highlighted that while some 2-aminothiazole compounds were potent against Mycobacterium smegmatis and had some activity against S. aureus, they were not active against E. coli, suggesting a more targeted spectrum for certain derivatives. nih.gov The antibacterial properties of various phytochemicals and extracts have also been evaluated against common pathogens like E. coli and S. aureus, providing a broader context for antimicrobial research. nih.govnih.govmdpi.com
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Source |
| Piperazinyl 2-aminothiazole derivative | Methicillin-resistant S. aureus | 4 | mdpi.com |
| Piperazinyl 2-aminothiazole derivative | E. coli | 8 | mdpi.com |
| 2-Aminothiazole derivative with free piperazine | S. aureus | 2 - 128 (µM) | mdpi.com |
| 2-Aminothiazole derivative with free piperazine | E. coli | 2 - 128 (µM) | mdpi.com |
| 2-Aminothiazole derivative with free piperazine | P. aeruginosa | 2 - 128 (µM) | mdpi.com |
| 2-Aminothiazole compound | S. aureus | Active | nih.gov |
| 2-Aminothiazole compound | E. coli | Not Active | nih.gov |
The antifungal potential of thiazole derivatives has been explored, particularly against opportunistic pathogens like Candida species. A series of 2-aminothiazole amides, synthesized by acylating 2-aminothiazoles with various acid chlorides, showed good antimicrobial activity against Candida albicans and Aspergillus niger. mdpi.com The repurposing of existing drugs has also been a fruitful strategy; for example, the antiviral drug 2-adamantylamine hydrochloride demonstrated fungicidal action against both C. albicans and C. parapsilosis. nih.gov It was shown to inhibit morphogenic transitions and biofilm formation, key virulence factors for Candida species. nih.gov Furthermore, broader studies on 1,2,4-triazole (B32235) derivatives, a related heterocyclic scaffold, have shown significant activity against various Candida species, highlighting the potential of nitrogen-containing heterocyclic compounds in antifungal drug discovery. nih.gov
| Compound Class/Derivative | Fungal Strain | Observation/MIC (µg/mL) | Source |
| 2-Aminothiazole amides | C. albicans | Good antimicrobial activity | mdpi.com |
| 2-Aminothiazole amides | Aspergillus niger | Good antimicrobial activity | mdpi.com |
| 2-Adamantylamine hydrochloride | C. albicans | Fungicidal action, inhibits biofilm | nih.gov |
| 2-Adamantylamine hydrochloride | C. parapsilosis | Fungicidal action, inhibits biofilm | nih.gov |
| 1,2,4-Triazole derivatives | Candida spp. | MICs ranging from 0.0156 to 2.0 | nih.gov |
Antitubercular Activity Studies against Mycobacterium tuberculosis
The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the search for novel therapeutic agents. The 2-aminothiazole class of compounds has been identified as a promising scaffold for the development of new anti-tubercular drugs. nih.gov
Extensive structure-activity relationship (SAR) studies have been conducted on 2-aminothiazole analogues. These studies revealed that while a range of lipophilic substitutions are tolerated at the C-2 position of the thiazole ring, the C-4 position and the thiazole core itself are sensitive to modifications. nih.gov A 2-pyridyl group at the C-4 position was found to be crucial for potent activity. nih.gov Several analogues achieved sub-micromolar minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis. Furthermore, a representative compound from this series demonstrated rapid bactericidal activity against replicating M. tuberculosis. nih.gov
In a separate line of research, screening of 4-anilinoquinolines and 4-anilinoquinazolines, which share the anilino feature, also identified novel inhibitors of M. tuberculosis. nih.gov One compound, 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, showed high potency with an MIC₉₀ value between 0.63 and 1.25 µM and exhibited limited toxicity. nih.gov
| Compound Class/Derivative | Target | Activity/MIC | Source |
| 2-Aminothiazole analogues | M. tuberculosis | Sub-micromolar MICs achieved | nih.gov |
| Representative 2-aminothiazole (Compound 20) | M. tuberculosis | Bactericidal, MBC < 0.5 µM | nih.gov |
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (34) | M. tuberculosis | MIC₉₀: 0.63-1.25 µM | nih.gov |
| 2-Phenylamino-5-[4-(2-hydroxybenzylideneamino)phenyl]-1,3,4-thiadiazol (5a) | M. tuberculosis H37Rv | 51% growth inhibition | umich.edu |
Antimalarial Activity Profiling against Plasmodium falciparum Strains
The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.govmalariaworld.org Aminothiazole derivatives have been identified as a promising class of compounds with potent activity against this parasite. nih.govmalariaworld.org
Research has demonstrated that certain aminothiazole analogues exhibit significant in vitro activity against blood-stage P. falciparum. nih.govacs.org Notably, these compounds have shown efficacy against chloroquine-resistant strains, suggesting a mode of action distinct from that of traditional antimalarials. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the antimalarial potency of this class of compounds. For instance, modifications to the core structure have led to derivatives with sub-micromolar inhibitory concentrations (IC₅₀). nih.govacs.org
One study identified a series of 2-(2-hydrazinyl)thiazole derivatives with significant inhibitory potential against the NF54 strain of P. falciparum. nih.govdaneshyari.com Two compounds, in particular, demonstrated notable activity, with IC₅₀ values of 0.725 µM and 0.648 µM. nih.govdaneshyari.com Another study on 2-anilino quinazoline (B50416) analogues also reported potent antimalarial activity against the 3D7 strain and multidrug-resistant lines like K1, DD2, and W2, with EC₅₀ values in the nanomolar range. acs.org
The following table summarizes the in vitro antimalarial activity of selected 2-aminothiazole analogues against P. falciparum.
| Compound ID | Structure | P. falciparum Strain | IC₅₀/EC₅₀ (µM) | Selectivity Index (HepG2/W2) | Reference |
| Compound 1 | Not specified in abstract | Blood-stage P. falciparum | 0.6 | - | nih.govacs.org |
| Compound 10 | Oxime derivative | P. falciparum | 38 ± 2 | - | nih.govacs.org |
| Compound 13 | Alcohol derivative | P. falciparum | 10 ± 2 | - | nih.govacs.org |
| Compound 4d | ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate | NF54 | 0.725 | - | nih.gov |
| Compound 5d | 1-{4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazol-5-yl}ethan-1-one | NF54 | 0.648 | - | nih.gov |
| Analogue 32 | 3-chloro-4-fluoro anilino quinazoline | 3D7 | 0.056 | - | acs.org |
| Analogue 53 | 2-(4-methylpiperazin-1-yl)-ethylamino quinazoline | 3D7 | 0.025-0.035 | ~250 | acs.org |
| 4-anilino-2-trichloromethylquinazolines | General structure | W2 | 0.4-2.2 | 40-83 | nih.gov |
Anti-inflammatory Efficacy Determinations
The 2-aminothiazole framework is also associated with significant anti-inflammatory properties. mdpi.com Various studies have explored the potential of these compounds to modulate inflammatory pathways.
One area of investigation has been the inhibition of prostaglandin (B15479496) E2 (PGE₂) production. nih.gov PGE₂ is a key mediator of inflammation and is overexpressed in various inflammatory conditions. A study on a series of 2-aminothiazole analogues revealed their ability to reduce PGE₂ levels in human adenocarcinoma cells (HCA-7). nih.gov Interestingly, some of the most potent compounds in this cellular assay showed negligible direct inhibition of cyclooxygenase-2 (COX-2) in a cell-free assay, suggesting a mechanism of action that may not involve direct COX-2 enzyme inhibition. nih.gov For example, one analogue exhibited a potent cellular EC₅₀ of 90 nM for PGE₂ reduction, with an IC₅₀ for COX-2 inhibition greater than 5 µM. nih.gov
Another method used to assess the anti-inflammatory potential of these compounds is the human red blood cell (HRBC) membrane stabilization assay. asianpubs.org This in vitro method is based on the principle that the stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane, which plays a crucial role in the inflammatory process. A study on 2-(methylsulphonyl amino)-4-(arylthio)methyl thiazoles demonstrated good anti-inflammatory activity for several derivatives when compared to the standard drug, diclofenac (B195802) sodium. asianpubs.org
Furthermore, research on 2-arylamino-2-thiazoline-4-ones has identified compounds with significant anti-inflammatory effects in comparison to established drugs like diclofenac sodium and aspirin. researchgate.net
The table below presents findings on the anti-inflammatory activity of selected 2-aminothiazole analogues.
| Compound Class/Derivative | Assay | Key Findings | Reference |
| 2-Aminothiazole analogues | PGE₂ production in HCA-7 cells | Potent reduction of PGE₂ levels. One compound (5l) had an EC₅₀ of 90 nM. nih.gov | nih.gov |
| 2-Aminothiazole analogues | In vitro COX-2 inhibition | Many potent PGE₂ reducers showed negligible COX-2 inhibition (IC₅₀ > 5 µM). nih.gov | nih.gov |
| 2-(Methylsulphonyl amino)-4-(arylthio)methyl thiazoles | HRBC membrane stabilization | Compounds 6c, 6d, 6e, and 6f showed good anti-inflammatory activity compared to diclofenac sodium. asianpubs.org | asianpubs.org |
| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene]-2-(3-hydroxyanilino-2-thiazoline-4-one | In vivo (mentioned for context) | Significant anti-inflammatory effect compared to diclofenac sodium, aspirin, and others. researchgate.net | researchgate.net |
| 2,4-disubstituted thiazolyl-aminoketones | Antiproteolytic activity | Showed non-appreciable inhibition of proteolysis. nih.gov | nih.gov |
Antioxidant Capacity Measurements
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. The antioxidant potential of 2-aminothiazole derivatives has been a subject of scientific inquiry. mdpi.com
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method used to evaluate the antioxidant properties of compounds. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical is measured. nih.gov A study investigating new benzylideneiminophenylthiazole analogues employed this method and used butylated hydroxyl toluene (B28343) (BHT) as a positive control. nih.gov The results indicated that a 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivative possessed significant antioxidant potential in scavenging free radicals. mdpi.com
Another study on 2,4-disubstituted thiazolyl-aminoketones investigated their oxygen radical scavenging properties and their interaction with the stable free radical DPPH. nih.gov While these compounds were found to have a low reducing ability, their potential to scavenge superoxide (B77818) anions was noted, although the extent of this activity was not substantial. nih.gov
The antioxidant activity of these compounds can be influenced by the nature and position of substituents on the thiazole and aniline (B41778) rings.
| Compound Class/Derivative | Assay | Key Findings | Reference |
| 4-Amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole | Free radical scavenging | Showed important antioxidant potential. mdpi.com | mdpi.com |
| Benzylideneiminophenylthiazole analogues | DPPH radical scavenging | Investigated for antioxidant activity. nih.gov | nih.gov |
| 2,4-disubstituted thiazolyl-aminoketones | DPPH interaction & Superoxide scavenging | Low reducing ability, non-appreciable superoxide scavenging. nih.gov | nih.gov |
Other Biologically Relevant Activities (e.g., Antiviral, Antiprotozoal in Drug Discovery Context)
Beyond the activities detailed above, the 2-aminothiazole scaffold has been shown to possess a broad range of other biological activities that are highly relevant in the context of drug discovery. mdpi.comnih.gov These include antiviral and antiprotozoal effects. researchgate.netnih.gov
Antiprotozoal Activity: In addition to their antimalarial properties against Plasmodium, aminothiazole derivatives have been evaluated for their activity against other protozoan parasites. A study on 2-aminothiazole Schiff's bases demonstrated their efficacy against several neglected tropical diseases. researchgate.net Specifically, certain compounds were found to have antitrypanosomal activity against Trypanosoma cruzi and Trypanosoma brucei, with one compound being more effective than the standard drug benznidazole. researchgate.net The same study also identified a compound that inhibited Leishmania infantum at a level comparable to miltefosine. researchgate.net Another investigation into 4-anilino-2-trichloromethylquinazolines, while primarily focused on antimalarial activity, also conducted antitoxoplasmic and antileishmanial evaluations, finding that the most active compounds were specific for their antiplasmodial properties. nih.gov
Antiviral Activity: The 2-aminothiazole core is also present in molecules with antiviral properties. mdpi.com Thiazolide compounds, which are 2-hydroxyaroyl-N-(thiazol-2-yl)amides, have been reported to inhibit the replication of the Hepatitis C virus (HCV). researchgate.net Nitazoxanide, a thiazolide, has shown promise in clinical trials against HCV. researchgate.net Research in this area has explored the structure-activity relationships of these compounds against different HCV genotypes. researchgate.net Furthermore, the broad-spectrum antiviral activity of thiazolides has been noted against a range of RNA and DNA viruses. researchgate.net
The diverse biological profile of 2-aminothiazole and its analogues underscores their importance as a versatile scaffold in the development of new therapeutic agents for a variety of diseases.
| Activity | Pathogen/Target | Compound Class | Key Findings | Reference |
| Antitrypanosomal | Trypanosoma cruzi | 2-Aminothiazole Schiff's bases | Compound 14 was more effective than benznidazole. researchgate.net | researchgate.net |
| Antitrypanosomal | Trypanosoma brucei | 2-Aminothiazole Schiff's bases | Compound 12 and 14 showed activity. researchgate.net | researchgate.net |
| Antileishmanial | Leishmania infantum | 2-Aminothiazole Schiff's bases | Compound 21 was almost comparable to Miltefosine. researchgate.net | researchgate.net |
| Antiviral | Hepatitis C Virus (HCV) | Thiazolides | Inhibition of HCV replication. researchgate.net | researchgate.net |
Future Perspectives and Emerging Research Directions
Role of 2-Anilino-4-(2-aminoethyl)thiazole as a Versatile Synthetic Intermediate
The 2-anilinothiazole core, including this compound, serves as a valuable scaffold in medicinal chemistry due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. researchgate.netmdpi.com The presence of the amino group provides a key functional handle for a wide range of chemical modifications, allowing for the systematic exploration of the chemical space around the core structure. researchgate.net
Researchers have successfully synthesized a variety of 2-aminothiazole (B372263) derivatives by employing different synthetic protocols. researchgate.net These methods often involve the reaction of α-halocarbonyl compounds with thioureas or the use of microwave-assisted organic synthesis to generate novel heterocyclic scaffolds. researchgate.net The ability to introduce a wide array of substituents at various positions of the thiazole (B1198619) ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. mdpi.comnih.gov This versatility makes the this compound scaffold a crucial intermediate for generating libraries of compounds for high-throughput screening and lead discovery programs.
Advanced Lead Compound Discovery and Optimization Strategies
The discovery and optimization of lead compounds based on the this compound scaffold are being accelerated by advanced computational and experimental strategies. ijddd.comresearchgate.net These approaches aim to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates while minimizing potential toxicity. researchgate.netfrontiersin.org
Lead Discovery Strategies:
High-Throughput Screening (HTS): Large libraries of diverse 2-anilinothiazole derivatives can be rapidly screened against biological targets to identify initial "hits."
Virtual Screening and Docking: Computational methods are used to predict the binding affinity of virtual compounds to a target protein, allowing for the prioritization of molecules for synthesis and testing. nih.gov
Fragment-Based Lead Discovery (FBLD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.
Lead Optimization Strategies:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compound's structure helps to identify the key chemical features responsible for its biological activity. nih.gov This information guides the design of more potent and selective analogs.
Computational Modeling: Techniques like Monte Carlo simulations and free energy perturbation (FEP) calculations can predict the impact of structural modifications on binding affinity, aiding in the rational design of optimized compounds. nih.gov
Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing a successful drug. frontiersin.org Modifications can be made to improve these properties.
A study on 2-amino-4-aryl thiazole derivatives identified a p-fluoro substituted compound as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a target for asthma treatment. rsc.org Molecular docking studies supported the experimental findings, suggesting a competitive inhibition mechanism. rsc.org This highlights the power of combining experimental screening with computational modeling in lead discovery.
Integration of Multi-Omics Data in 2-Anilinothiazole Research
The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful approach to gain a holistic understanding of the biological effects of 2-anilinothiazole derivatives. nih.govfrontiersin.org By analyzing the complex interplay of molecules at different biological levels, researchers can elucidate mechanisms of action, identify biomarkers for drug response, and discover novel therapeutic targets. nih.govarxiv.org
For instance, integrating transcriptomic and proteomic data can reveal how a 2-anilinothiazole compound alters gene and protein expression profiles in cancer cells, providing insights into the pathways it perturbs. nih.gov Metabolomic analysis can further illuminate the downstream metabolic consequences of drug treatment. This integrated approach can help to build comprehensive models of drug action and identify potential mechanisms of drug resistance. nih.gov Several tools and methodologies are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.govyoutube.com
Exploration of Novel Therapeutic Applications Beyond Current Scope
While 2-anilinothiazole derivatives have been extensively studied for their anticancer properties, their versatile scaffold suggests potential for a broader range of therapeutic applications. nih.govnih.gov The structural features of these compounds make them attractive candidates for targeting a variety of biological pathways implicated in different diseases.
Potential new therapeutic areas include:
Neurodegenerative Diseases: The anti-inflammatory and other biological activities of 2-aminothiazoles could be relevant for treating conditions like Alzheimer's and Parkinson's disease. researchgate.net
Infectious Diseases: The antimicrobial and antifungal properties of some thiazole derivatives warrant further investigation for the development of new anti-infective agents. nih.govnih.gov A study on 2-aminothiazoles showed activity against Mycobacterium tuberculosis. nih.gov
Inflammatory Disorders: Given their anti-inflammatory effects, these compounds could be explored for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. researchgate.netnih.gov
The exploration of these novel applications will involve screening existing compound libraries against new targets and designing new derivatives with optimized properties for these specific diseases.
Development of Prodrugs and Targeted Delivery Systems Based on the Scaffold
To improve the therapeutic index of 2-anilinothiazole-based drugs, researchers are exploring the development of prodrugs and targeted delivery systems. researchgate.netijpsjournal.com These strategies aim to enhance drug delivery to the site of action, increase bioavailability, and reduce off-target side effects. nih.govresearchgate.net
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. ijpsjournal.comnih.gov For 2-anilinothiazole compounds, a prodrug approach could involve modifying the aniline (B41778) or aminoethyl groups to improve properties like solubility or membrane permeability. researchgate.net For example, attaching a promoiety that is cleaved by specific enzymes at the target site can lead to localized drug activation. mdpi.com
Targeted Delivery Systems: These systems utilize carriers to deliver the drug specifically to diseased cells or tissues.
Nanoparticle-based delivery: Encapsulating 2-anilinothiazole derivatives in nanoparticles can protect the drug from degradation, improve its pharmacokinetic profile, and allow for targeted delivery by functionalizing the nanoparticle surface with targeting ligands.
Antibody-drug conjugates (ADCs): This approach involves linking the drug to an antibody that specifically recognizes an antigen on the surface of cancer cells, leading to highly targeted drug delivery.
The development of such advanced delivery systems holds great promise for enhancing the efficacy and safety of therapies based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
